An In-depth Technical Guide to 3-Methoxycyclohexene (CAS: 2699-13-0)
An In-depth Technical Guide to 3-Methoxycyclohexene (CAS: 2699-13-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Methoxycyclohexene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Physicochemical and Spectroscopic Data
3-Methoxycyclohexene is a cyclic ether with the chemical formula C₇H₁₂O.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2699-13-0 | [1] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Boiling Point | 133 °C - 137.3 °C | [2] |
| Density | 0.92 g/cm³ | [2] |
| Refractive Index | 1.46 | [2] |
| Flash Point | 27 °C | [2] |
| Spectrum Type | Availability | Source |
| ¹H NMR | Data available in spectral databases | [3] |
| ¹³C NMR | Data available in spectral databases | [1][3] |
| IR | Data available in spectral databases | [1][4] |
| Mass Spectrometry | Data available in spectral databases | [1] |
Synthesis of 3-Methoxycyclohexene
Several synthetic routes can be envisioned for the preparation of 3-Methoxycyclohexene, primarily involving the formation of the ether linkage or the modification of a pre-existing cyclohexene (B86901) ring.
Williamson Ether Synthesis from 3-Halocyclohexene
A common method for ether synthesis is the Williamson ether synthesis. This would involve the reaction of a 3-halocyclohexene (e.g., 3-bromocyclohexene) with sodium methoxide (B1231860).
Experimental Protocol:
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Materials: 3-Bromocyclohexene (B24779), sodium methoxide, methanol (B129727) (anhydrous).
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Procedure:
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Dissolve sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Add 3-bromocyclohexene dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by distillation to obtain 3-Methoxycyclohexene.
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Caption: Williamson Ether Synthesis of 3-Methoxycyclohexene.
Acid-Catalyzed Addition of Methanol to Cyclohexadiene
While the acid-catalyzed addition of methanol to cyclohexene would primarily yield methoxycyclohexane, the use of 1,3-cyclohexadiene (B119728) could potentially lead to the formation of 3-methoxycyclohexene as one of the products, alongside 4-methoxycyclohexene, through electrophilic addition.
Experimental Protocol:
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Materials: 1,3-Cyclohexadiene, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
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Procedure:
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Dissolve 1,3-cyclohexadiene in an excess of methanol.
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Add a catalytic amount of the strong acid to the solution.
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Stir the reaction mixture at room temperature. Monitor the reaction progress by GC to determine the product distribution.
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Once the reaction has reached the desired conversion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the products with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.
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The product mixture would likely require separation by fractional distillation or chromatography to isolate 3-Methoxycyclohexene.
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Caption: Acid-Catalyzed Addition of Methanol to 1,3-Cyclohexadiene.
Chemical Reactivity of 3-Methoxycyclohexene
The reactivity of 3-Methoxycyclohexene is influenced by the presence of both a double bond and an ether linkage. It can undergo reactions typical of alkenes and ethers.
Electrophilic Addition to the Double Bond
The double bond in 3-Methoxycyclohexene is susceptible to electrophilic attack. The regioselectivity of the addition will be directed by the electronic and steric effects of the methoxy (B1213986) group.
Example: Hydrohalogenation
The addition of a hydrogen halide (e.g., HBr) would likely proceed via a carbocation intermediate. The stability of the possible carbocations will determine the final product distribution.
Experimental Protocol:
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Materials: 3-Methoxycyclohexene, hydrogen bromide (as a solution in acetic acid or as a gas).
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Procedure:
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Dissolve 3-Methoxycyclohexene in a suitable inert solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C).
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Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
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Monitor the reaction by TLC or GC.
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After completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer and remove the solvent to obtain the crude product, which may be a mixture of isomers requiring purification.
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Oxidation of the Double Bond
The double bond can be oxidized using various reagents to form epoxides, diols, or undergo oxidative cleavage.
Example: Epoxidation
Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide.
Experimental Protocol:
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Materials: 3-Methoxycyclohexene, m-CPBA, dichloromethane (B109758).
-
Procedure:
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Dissolve 3-Methoxycyclohexene in dichloromethane and cool the solution in an ice bath.
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Add a solution of m-CPBA in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
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Monitor the reaction until the starting material is consumed.
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Wash the reaction mixture with a sodium sulfite (B76179) solution, followed by a sodium bicarbonate solution, and finally with brine.
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Dry the organic layer and evaporate the solvent to yield the crude epoxide.
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Caption: Reactivity of 3-Methoxycyclohexene.
Hydroboration-Oxidation
This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, which would lead to the formation of a methoxycyclohexanol.
Experimental Protocol:
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Materials: 3-Methoxycyclohexene, borane-tetrahydrofuran (B86392) complex (BH₃·THF), tetrahydrofuran (B95107) (THF, anhydrous), sodium hydroxide, hydrogen peroxide.
-
Procedure:
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Dissolve 3-Methoxycyclohexene in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add the BH₃·THF solution dropwise.
-
Allow the reaction to stir at room temperature for several hours.
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Cool the mixture again to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful dropwise addition of hydrogen peroxide.
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Stir the mixture at room temperature for a few hours.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the resulting alcohol by chromatography or distillation.
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Applications in Drug Development and Research
While direct applications of 3-Methoxycyclohexene in pharmaceuticals are not widely documented, the cyclohexene ether moiety is a structural motif found in various biologically active molecules. The synthesis of derivatives of 3-Methoxycyclohexene can be a strategy to explore new chemical space for drug discovery. For instance, cyclohexene derivatives have been investigated for their anti-inflammatory and antimicrobial activities.[3][5][6] The methoxy group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
The exploration of structure-activity relationships (SAR) of 3-Methoxycyclohexene derivatives could be a valuable area of research. By modifying the cyclohexene ring or the methoxy group, researchers can tune the biological activity of the resulting compounds.
Safety and Handling
3-Methoxycyclohexene is a flammable liquid and vapor.[1] It may cause skin and eye irritation, as well as respiratory irritation.[1]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
This guide provides a foundational understanding of 3-Methoxycyclohexene. Further research into its specific reaction kinetics, detailed spectroscopic analysis, and biological evaluation of its derivatives is encouraged to fully elucidate its potential in various scientific applications.



